molecular formula C22H15FN2O3S B2848536 1-(2-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 846587-48-2

1-(2-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2848536
CAS RN: 846587-48-2
M. Wt: 406.43
InChI Key: VJDRZOQHDLTFJQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a fluorophenyl group, a methylthiazol group, and a dihydrochromeno[2,3-c]pyrrole dione group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The fluorophenyl group would likely contribute to the compound’s polarity, while the methylthiazol and dihydrochromeno[2,3-c]pyrrole dione groups could potentially form ring structures .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the fluorophenyl group could potentially undergo substitution reactions, while the methylthiazol and dihydrochromeno[2,3-c]pyrrole dione groups could potentially participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial Activity

The synthesis of novel derivatives of this compound has been investigated for their antibacterial properties. Researchers have tested these compounds against both gram-positive and gram-negative bacterial strains. While some exhibit moderate activity, further optimization and structural modifications could enhance their efficacy .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing the compound against various biological targets to determine its potential as a therapeutic agent .

Mechanism of Action

Target of Action

Similar compounds have demonstrated antibacterial activity , suggesting that the compound might interact with bacterial proteins or enzymes that are essential for bacterial growth and survival.

Result of Action

The compound has demonstrated a high level of antimitotic activity against tested human tumor cells, with mean GI 50 /TGI values of 15.72/50.68 μM . This suggests that the compound may inhibit cell division, leading to cell death.

properties

IUPAC Name

1-(2-fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3S/c1-11-7-8-16-14(9-11)19(26)17-18(13-5-3-4-6-15(13)23)25(21(27)20(17)28-16)22-24-12(2)10-29-22/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDRZOQHDLTFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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